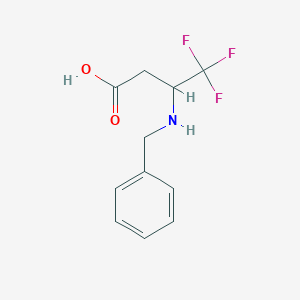

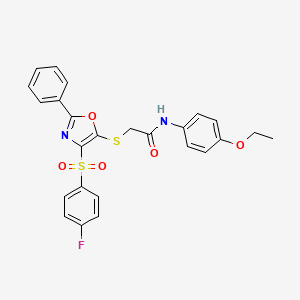

3-(Benzylamino)-4,4,4-trifluorobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzylamine, a compound related to your query, is an organic chemical compound with the condensed structural formula C6H5CH2NH2 . It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . This colorless water-soluble liquid is a common precursor in organic chemistry and used in the industrial production of many pharmaceuticals .

Synthesis Analysis

Benzylamine can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia . It is also produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .Molecular Structure Analysis

The molecular structure of benzylamine consists of a benzyl group attached to an amine functional group . The benzyl group is a phenyl ring (C6H5) attached to a methylene group (CH2), and the amine group is NH2 .Chemical Reactions Analysis

Benzylamines are generally attached to other atoms or groups. For example, triphenylmethane (Ph3CH) has three phenyl groups attached to the same carbon center . Many or even most phenyl compounds are not described with the term "phenyl" .Physical And Chemical Properties Analysis

Benzylamine is a colorless liquid with a weak, ammonia-like odor . It has a density of 0.981 g/mL and is miscible in water . It has a melting point of 10 °C and a boiling point of 185 °C .Applications De Recherche Scientifique

Asymmetric Synthesis Applications

- The compound has been used in asymmetric synthesis, particularly in the enantioselective synthesis of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid. This process involves trifluoromethylation, Sharpless asymmetric dihydroxylation, and selective hydrogenation steps (Jiang, Qin, & Qing, 2003).

Peptide Synthesis and Modification

- It has been used in the synthesis of peptidyl 2,2-difluoro-3-aminopropionate, a potential proteinase inhibitor, demonstrating its utility in peptide modification (Angelastro, Bey, Mehdi, & Peet, 1992).

Bioisostere Applications in Drug Design

- Enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid, related to this compound, are in demand as bioisosteres of leucine in drug design. A specific method for large-scale preparation of these derivatives has been developed, highlighting its significance in pharmaceutical research (Han et al., 2019).

Applications in Synthesis of Unnatural Amino Acids

- The compound has been used in the efficient synthesis of novel unnatural amino acids like 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), which is promising for peptidomimetics and combinatorial chemistry applications (Pascal, Sola, Labéguère, & Jouin, 2000).

Safety and Hazards

Orientations Futures

The development of drugs based on imidazole and benzimidazole bioactive heterocycles, which are related to benzylamine, is an increasingly active and attractive topic of medicinal chemistry . This opens up new opportunities for researchers to design future generation novel and potent imidazole- and benzimidazole-containing drugs .

Propriétés

IUPAC Name |

3-(benzylamino)-4,4,4-trifluorobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2/c12-11(13,14)9(6-10(16)17)15-7-8-4-2-1-3-5-8/h1-5,9,15H,6-7H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOKYUTHXJJSBLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(CC(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzylamino)-4,4,4-trifluorobutanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2544381.png)

![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-(5-fluoro-6-methylpyridin-2-yl)methanone](/img/structure/B2544388.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2544389.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2544391.png)

![2-(4-Chlorophenyl)-2-{6-[(4-chlorophenyl)sulfanyl]-3-pyridazinyl}acetonitrile](/img/structure/B2544397.png)

![N-(1-cyanocyclopentyl)-2-[(3-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2544400.png)